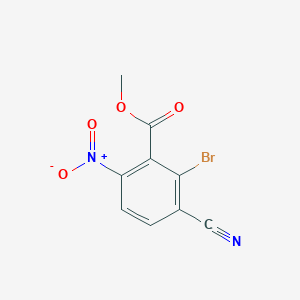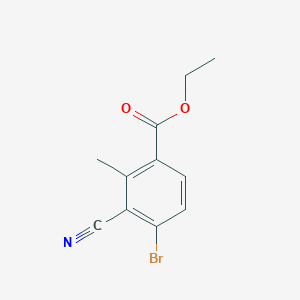
N-phenylindoline-5-sulfonamide
Vue d'ensemble
Description
N-phenylindoline-5-sulfonamide is a derivative of N-phenylbenzenesulfonamide . It has been identified as a potent, selective, and orally bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) inhibitor . It has been used in research for the treatment of obesity and metabolic diseases .
Molecular Structure Analysis
The molecular structure of this compound involves a bicyclic central core, which restricts the orientation of the substituent . This structure contributes to its improved potency as an MGAT2 inhibitor .Physical And Chemical Properties Analysis
This compound is described as a pale yellow solid . Further details about its physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
1. Potential in Treating Obesity and Metabolic Diseases
N-Phenylindoline-5-sulfonamide derivatives have been identified as potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a novel target for obesity and metabolic disease treatment. Research by Sato et al. (2015) and Sato et al. (2015) demonstrates that these compounds effectively suppress the elevation of plasma triacylglycerol levels, indicating their potential in managing these conditions.
2. Antimicrobial and Modulating Activity
Compounds belonging to the sulfonamides class, including derivatives like this compound, have shown antimicrobial properties. Research by Oliveira et al. (2015) indicates that they can act against standard and multi-resistant strains of various bacteria, suggesting their utility in addressing antibiotic resistance.
3. Enzyme Inhibition and Potential in Treating Neurological Disorders
This compound derivatives have been investigated for their enzyme inhibitory activities. Studies like those by Fatima et al. (2013), Göçer et al. (2013), and Supuran et al. (2013) highlight their potential in treating neurological disorders like Alzheimer's disease due to their inhibitory effects on enzymes such as acetylcholinesterase.
4. Anticonvulsant Properties
This compound derivatives have also shown potential as anticonvulsant agents. The study by Khokra et al. (2019) indicates their effectiveness in models of epilepsy, suggesting their use in managing seizure disorders.
5. Anticancer Potential
Several studies, such as those by Ghorab et al. (2015), explore the cytotoxic activities of this compound derivatives against various cancer cell lines, indicating their potential as anticancer agents.
6. Antimycobacterial and Antiproliferative Activities
Compounds containing the this compound group have shown promising results in terms of their antimycobacterial and antiproliferative activities. Research by Nakahata et al. (2018) demonstrates the potential of these compounds in developing multipurpose metallodrugs.
Mécanisme D'action
Target of Action
N-phenylindoline-5-sulfonamide primarily targets Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2), a key enzyme involved in lipid metabolism . MGAT2 has been identified as a potential therapeutic target for obesity and metabolic diseases .
Mode of Action
this compound acts as a potent inhibitor of MGAT2 . It binds to the active site of the enzyme, thereby preventing it from catalyzing the acylation of monoacylglycerol, a crucial step in the synthesis of diacylglycerol and triacylglycerol . This compound exhibits excellent selectivity, with a greater than 30,000-fold preference for MGAT2 over related acyltransferases (MGAT3, DGAT1, DGAT2, and ACAT1) .
Biochemical Pathways
By inhibiting MGAT2, this compound disrupts the normal flow of the lipid metabolism pathway . This results in a decrease in the synthesis of diacylglycerol and triacylglycerol, which are key components of lipid droplets and very low-density lipoproteins .
Pharmacokinetics
this compound exhibits high oral bioavailability (F = 52%, mouse), indicating that a significant proportion of the orally administered dose reaches systemic circulation . The compound’s potent inhibitory activity (IC50 = 3.4 nM) and favorable pharmacokinetic profile make it a promising candidate for oral administration .
Result of Action
The inhibition of MGAT2 by this compound leads to a reduction in the levels of circulating triacylglycerol . In a mouse oral fat tolerance test, oral administration of this compound effectively suppressed the elevation of plasma triacylglycerol levels .
Propriétés
IUPAC Name |
N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-19(18,16-12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15-16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBRPHQRCHBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for N-phenylindoline-5-sulfonamide derivatives and how does this relate to their potential therapeutic application?
A1: this compound derivatives act as potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) [, ]. MGAT2 is an enzyme involved in the synthesis of triglycerides, playing a crucial role in dietary fat absorption and lipid metabolism. By inhibiting MGAT2, these compounds effectively suppress the elevation of plasma triglyceride levels [], suggesting potential therapeutic applications for obesity and metabolic diseases like type 2 diabetes.
Q2: How does the structure of this compound derivatives influence their potency and selectivity towards MGAT2?
A2: Research indicates that the position and nature of the hydrophobic group significantly influence the inhibitory activity of this compound derivatives []. Shifting the hydrophobic group to an adjacent position and introducing a bicyclic central core to restrict the substituent orientation led to a significant improvement in MGAT2 inhibitory potency []. Furthermore, specific modifications, such as the introduction of fluorine atoms, contributed to enhanced potency and favorable pharmacokinetic properties, including oral bioavailability []. This highlights the crucial role of structure-activity relationship (SAR) studies in optimizing compound design for desirable pharmacological profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)



![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)
![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)